Himgaline

Description

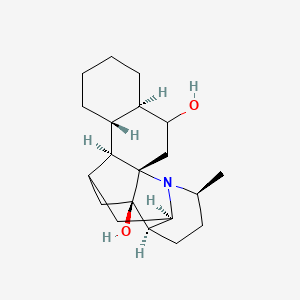

Structure

3D Structure

Properties

Molecular Formula |

C20H31NO2 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |

InChI |

InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |

InChI Key |

AGKXKKZYQAPZDW-QYTVSKHCSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |

Canonical SMILES |

CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Himgaline from Galbulimima belgraveana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of himgaline, a complex piperidine (B6355638) alkaloid, from the bark of the Australian rainforest tree Galbulimima belgraveana. Due to its low natural abundance, the isolation of this compound is a challenging endeavor, making synthetic and semi-synthetic approaches increasingly important.[1][2][3][4][5][6] This document outlines a generalized protocol based on established phytochemical methods for the extraction and purification of Galbulimima alkaloids, tailored for the targeted isolation of this compound.

Introduction to this compound and Galbulimima belgraveana

Galbulimima belgraveana, a member of the Himantandraceae family, is a large rainforest tree found in Papua New Guinea and northern Australia.[1] The bark of this tree is a rich source of a diverse array of over 40 unique alkaloids, broadly classified into four structural classes.[1][7] this compound belongs to the Class III alkaloids and is characterized by a complex polycyclic scaffold.[1][3] While the pharmacology of many Galbulimima alkaloids remains underexplored due to their scarcity, this compound has been noted for its antispasmodic activity.[1][3] The most abundant alkaloid in the bark is himbacine, a potent muscarinic receptor antagonist, which is present in significantly higher concentrations than other alkaloids like this compound.[1][8]

The variable and often low yield of total alkaloids from the bark (ranging from trace amounts to approximately 0.5% of the dry weight) presents a significant challenge for natural product isolation.[2][9]

Quantitative Data on Galbulimima Alkaloids

The concentration of individual alkaloids within Galbulimima belgraveana bark is highly variable. The following table summarizes the available quantitative information.

| Parameter | Value | Reference |

| Total Alkaloid Yield | Up to 0.5% of dry bark weight | [2][9] |

| Himbacine Abundance | ~1000x greater than other congeners | [1] |

| This compound Abundance | Low, minor constituent | [4] |

| GB22 (a Class III alkaloid) Yield | 1.8 ppm from milled bark | [3] |

Experimental Protocol: Isolation and Purification of this compound

This protocol is a generalized procedure adapted from methods used for the isolation of various Galbulimima alkaloids, including himandridine (B3025988) and himbadine.[9][10][11]

3.1. Materials and Reagents

-

Dried and milled bark of Galbulimima belgraveana

-

Methanol (B129727) (ACS grade)

-

Hydrochloric acid (4% and 5% aqueous solutions)

-

Sodium hydroxide (B78521) (5% aqueous solution) or Ammonium (B1175870) hydroxide (concentrated)

-

Diethyl ether or Chloroform (B151607)/Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh)

-

Alumina (B75360) (for column chromatography)

-

Solvents for chromatography (HPLC grade): Methanol, Dichloromethane, Ammonia solution

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, separatory funnels, chromatography columns)

3.2. Step-by-Step Methodology

Part 1: Extraction of Crude Alkaloids

-

Milling and Extraction: The dried bark of G. belgraveana is finely milled to increase the surface area for solvent penetration. The milled bark is then exhaustively extracted with cold methanol at room temperature or using a large-scale Soxhlet apparatus for 24-48 hours.[9][10][11]

-

Concentration: The methanolic extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude syrup.[9]

Part 2: Acid-Base Liquid-Liquid Extraction

-

Alkalinization and Initial Extraction: The crude methanolic extract is suspended in a 5% aqueous sodium hydroxide solution. This alkaline suspension is then transferred to a large separatory funnel and extracted multiple times with a non-polar organic solvent like diethyl ether or chloroform to partition the free-base alkaloids into the organic phase.[9][11]

-

Acidification and Back-Extraction: The combined organic extracts are then extracted several times with a 4% aqueous hydrochloric acid solution. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.[9][11]

-

Basification and Final Extraction: The acidic aqueous extract is cooled and then basified to a pH of approximately 10 by the slow addition of a concentrated base such as ammonium hydroxide or sodium hydroxide. This liberates the free-base alkaloids.[9][10]

-

Final Organic Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[9]

-

Drying and Concentration: The combined organic extracts containing the free-base alkaloids are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.[9][10]

Part 3: Chromatographic Purification of this compound

The crude alkaloid mixture is a complex combination of numerous compounds that require sophisticated separation techniques.

-

Initial Fractionation (Alumina Column Chromatography): The crude alkaloid mixture is often first subjected to column chromatography over alumina to achieve an initial separation of the major alkaloid classes.[10]

-

Silica Gel Column Chromatography: Fractions enriched with Class III alkaloids, including this compound, are then further purified by column chromatography on silica gel. A gradient elution system, such as methanol/dichloromethane/ammonia, is employed to separate the individual alkaloids.[11]

-

Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound, this compound.

-

Final Purification: The fractions containing this compound are combined and concentrated. If necessary, final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[9]

Visualizations

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation of this compound from Galbulimima belgraveana bark.

References

- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. research.imc.ac.at [research.imc.ac.at]

- 6. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. Galbulimima belgraveana - Wikipedia [en.wikipedia.org]

- 8. bioaustralis.com [bioaustralis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Himgaline: A Deep Dive into its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himgaline is a complex, polycyclic alkaloid first isolated in the 1960s from the bark of the Australian rainforest tree Galbulimima belgraveana. This plant has a history of use in traditional medicine by indigenous populations of Papua New Guinea for its analgesic and psychotropic effects. This compound belongs to the Class III group of Galbulimima alkaloids and has demonstrated significant antispasmodic properties. Its intricate molecular architecture has made it a challenging target for total synthesis, a feat that has been accomplished by several research groups, with recent advancements significantly improving the efficiency of its production. Despite its long history, the precise biological targets and mechanism of action of this compound are still under investigation, presenting a compelling frontier in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.

Discovery and History

This compound was first isolated from the bark of Galbulimima belgraveana, a tree native to the rainforests of Papua New Guinea, northern Australia, and Malaysia.[1][2] The bark of this tree has long been used by indigenous people for its purported hallucinogenic and other neuroactive properties, although the specific psychoactive principle remains unidentified.[1][3]

The initial isolation of this compound was reported in 1967 by Ritchie and co-workers at the University of Sydney, Australia.[4] The structure of this complex alkaloid was elucidated by Mander and colleagues in the same year.[5] Early pharmacological screenings conducted between 1950 and 1970 by a collaboration between CSIRO and Smith, Kline & French (SKF) revealed that several Galbulimima alkaloids possessed diverse biological activities.[2] this compound, classified as a Class III alkaloid, was noted for its antispasmodic effects.[2][4]

The extreme variability in the alkaloid content of the Galbulimima bark, ranging from trace amounts to 0.5%, and the complex mixture of over 40 distinct alkaloids have made the isolation of this compound and its congeners a significant challenge.[2] This scarcity has historically limited extensive biological investigation.

Chemical Synthesis

The complex, stereochemically dense structure of this compound, a hexacyclic molecule with ten stereocenters, has made it a formidable target for total synthesis.[6] Several research groups have successfully synthesized this compound, with early routes being long and arduous.[6]

A significant breakthrough in the synthesis of this compound was reported by the Shenvi group at Scripps Research in 2022.[7][8] Their concise approach dramatically reduced the number of synthetic steps required, making this compound and related Galbulimima alkaloids more accessible for biological and pharmacological studies.[7][8] This advancement opens new avenues for exploring the therapeutic potential of this class of natural products.

Biological Activity and Pharmacology

The most well-documented biological activity of this compound is its antispasmodic effect.[2][4] Early studies on isolated rabbit intestine showed that this compound could counteract contractions induced by furmethide, a cholinomimetic agent.[2]

Quantitative Data

The following table summarizes the known quantitative data for the biological activity of this compound and a related Class III alkaloid, himbadine.

| Alkaloid | Class | Biological Activity | Assay System | Effective Concentration | Reference |

| This compound | III | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 0.1 mg/L | [2] |

| Himbadine | III | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 10 mg/L | [2] |

It is important to note that while these values indicate potent activity, more detailed pharmacological studies, including the determination of IC50 and Ki values from receptor binding assays, are needed to fully characterize the potency and selectivity of this compound.

Mechanism of Action

The precise mechanism of action for this compound's antispasmodic activity has not been definitively elucidated. The fact that its activity was observed in an assay using a muscarinic acetylcholine (B1216132) receptor agonist (furmethide) suggests a potential interaction with the cholinergic system.[2] Other Galbulimima alkaloids, such as himbacine (a Class I alkaloid), are known to be potent muscarinic receptor antagonists.[7] However, it has not been conclusively proven that this compound acts via the same mechanism.

The diverse biological activities of other Galbulimima alkaloids, such as the interaction of GB18 with opioid receptors, highlight the potential for varied pharmacological profiles within this family of natural products.[9] Further research is required to identify the specific molecular target(s) of this compound and the signaling pathways it modulates.

Experimental Protocols

Isolation of this compound (General Historical Method)

The isolation of this compound from the bark of G. belgraveana is a complex process due to the variability of alkaloid content and the presence of numerous related compounds. The original methods developed by Ritchie, Taylor, and Mander in the 1960s involved extensive extraction and chromatographic separation techniques. A generalized workflow based on historical accounts is as follows:

Caption: Generalized workflow for the historical isolation of this compound.

Note: This is a simplified representation. The actual process involved multiple, iterative chromatographic steps and careful monitoring of fractions. The specific solvents and stationary phases used would have been optimized based on the particular batch of plant material.

Total Synthesis of this compound (Shenvi Group Approach)

The recent concise total synthesis of this compound by the Shenvi group provides a more reproducible and scalable method for obtaining this complex molecule. The detailed experimental procedures are available in the supplementary information of their 2022 publication in Science.[7][8] The key steps of their innovative synthetic strategy are outlined below.

Caption: Key stages in the concise total synthesis of this compound.

Detailed Protocol: For the specific reagents, reaction conditions, and purification methods for each step of the total synthesis, researchers are directed to the supplementary materials of the primary literature.[7][8]

Antispasmodic Activity Assay (Isolated Rabbit Ileum)

The antispasmodic activity of this compound was historically assessed using an in vitro isolated organ bath preparation. The following is a generalized protocol for such an assay, based on common pharmacological practices of the time.

Caption: General protocol for an isolated rabbit ileum antispasmodic assay.

Materials and Reagents:

-

Tissue: Freshly isolated rabbit ileum.

-

Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C.

-

Aeration: Carbogen (95% O2, 5% CO2).

-

Spasmogen: Furmethide or another suitable cholinomimetic agent.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Apparatus: Isolated organ bath with a force-displacement transducer to record muscle contractions.

Procedure:

-

A segment of rabbit ileum is suspended in a temperature-controlled organ bath containing a physiological salt solution and aerated with carbogen.

-

The tissue is allowed to equilibrate under a slight tension until regular spontaneous contractions are observed.

-

A contractile agent (spasmogen) is added to the bath to induce a sustained contraction of the smooth muscle.

-

Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

The relaxation of the intestinal smooth muscle is recorded.

-

The tissue is washed thoroughly with fresh physiological salt solution to return to baseline before the next addition of spasmogen and test compound.

-

The percentage of inhibition of the induced contraction is calculated for each concentration of this compound to construct a dose-response curve.

Future Directions

The recent advancements in the chemical synthesis of this compound have made this once-scarce natural product available for in-depth pharmacological investigation. Future research should focus on:

-

Target Identification: Utilizing modern chemical biology approaches, such as affinity chromatography and photoaffinity labeling, to identify the specific molecular target(s) of this compound.

-

Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to elucidate the signaling pathways modulated by this compound to exert its antispasmodic effects. This should include investigating its potential activity at muscarinic receptors, as well as other potential targets such as ion channels or other G-protein coupled receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to understand the key structural features required for its biological activity. This could lead to the development of more potent and selective therapeutic agents.

-

Exploration of Other Therapeutic Potentials: Given the traditional use of G. belgraveana for its neuroactive properties, it is crucial to investigate the effects of this compound on the central nervous system.

The story of this compound is a testament to the enduring value of natural products in drug discovery. From its origins in traditional medicine to its complex chemical synthesis and intriguing biological activity, this compound continues to be a source of scientific inspiration and a promising lead for the development of new therapeutic agents.

References

- 1. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Effects of drugs on rabbit ileum | DOCX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Ethnobotanical Use of Himgaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and experimental protocols related to Himgaline, a complex piperidine (B6355638) alkaloid. Given the limited direct research on this compound, this guide incorporates data and methodologies from studies on closely related alkaloids from the same botanical source, the Galbulimima species, to offer a thorough understanding of its potential therapeutic applications.

Introduction to this compound and its Ethnobotanical Context

This compound is a structurally intricate alkaloid isolated from the bark of rainforest trees belonging to the Galbulimima genus, primarily Galbulimima belgraveana and Galbulimima baccata. These trees are native to Papua New Guinea, Indonesia, and Northern Australia.[1] The ethnobotanical significance of this compound is intrinsically linked to the traditional medicinal and ritualistic practices of indigenous communities in Papua New Guinea.

The bark of Galbulimima belgraveana has been traditionally used for its diverse physiological effects. It is chewed to induce a "trance-like state" for spiritual purposes and is also employed for its analgesic and antipyretic properties to alleviate body and abdominal pain.[2] Additionally, teas prepared from the bark and leaves have been reported to cause hallucinations. While these ethnobotanical accounts highlight the potent psychoactive and medicinal properties of the plant material, the specific alkaloid responsible for each effect has not been definitively identified. This compound, as a Class III Galbulimima alkaloid, is particularly noted for its association with antispasmodic activity.[3][4]

The low natural abundance of this compound and its complex stereochemistry have posed significant challenges to its isolation and biological characterization, making chemical synthesis a critical avenue for further investigation.

Quantitative Pharmacological Data

Direct quantitative data on the biological activity of this compound is scarce. However, early pharmacological screenings have provided valuable insights into its antispasmodic effects. The table below summarizes the available quantitative data for this compound and related Galbulimima alkaloids for comparative purposes.

| Alkaloid Class | Compound | Biological Activity | Assay System | Effective Concentration | Reference |

| Class III | This compound | Antispasmodic | Rabbit Intestine (Furmethide-induced spasm) | 0.1 mg/L | [1] |

| Class III | Himbadine | Antispasmodic | Rabbit Intestine (Furmethide-induced spasm) | 10 mg/L | [1] |

| Class I | Himbacine | Muscarinic M2 Receptor Antagonist | Radioligand Binding Assay | Kd = 4 nM | [5] |

| Class Ib | GB18 | Kappa-Opioid Receptor Antagonist | Radioligand Binding Assay | Potent Antagonist | [5] |

| Class Ib | GB18 | Mu-Opioid Receptor Antagonist | Radioligand Binding Assay | Potent Antagonist | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key biological assays relevant to its ethnobotanical uses and the known activities of related alkaloids.

The following protocol is a generalized method for the extraction and isolation of the total alkaloid fraction from Galbulimima bark, from which this compound can be purified.

3.1.1. Materials and Reagents:

-

Dried and milled bark of Galbulimima belgraveana or G. baccata

-

Methanol (B129727) (MeOH)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether (Et₂O) or Chloroform (B151607) (CHCl₃)

-

4% Hydrochloric acid (HCl)

-

Concentrated ammonium (B1175870) hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography

3.1.2. Extraction Procedure:

-

Milling and Extraction: The dried bark is milled into a fine powder. The powdered bark is then exhaustively extracted with methanol at room temperature.

-

Acid-Base Extraction:

-

The methanolic extract is concentrated under reduced pressure.

-

The residue is suspended in a 5% aqueous NaOH solution and extracted with diethyl ether or chloroform to remove non-alkaloidal components.

-

The organic layer is then extracted with 4% aqueous HCl. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.

-

The acidic aqueous layer is washed with diethyl ether to remove any remaining neutral impurities.

-

The acidic solution is then basified to a pH of 9-10 with concentrated ammonium hydroxide. This liberates the free alkaloids.

-

The free alkaloids are then extracted from the basified aqueous solution using diethyl ether or chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid mixture.[6][7][8]

-

3.1.3. Purification: The crude alkaloid mixture is a complex blend that requires further separation.

-

Column Chromatography: The crude mixture is subjected to column chromatography over silica gel.

-

Further Purification: Fractions containing this compound are identified by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) and are further purified by repeated chromatography and/or recrystallization to yield pure this compound.

Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of this compound.

This protocol describes an in vitro assay to evaluate the antispasmodic activity of this compound on an isolated rabbit jejunum, a model relevant to the reported ethnobotanical use for abdominal pain.

3.2.1. Materials and Reagents:

-

Male New Zealand white rabbit

-

Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55)

-

Furmethide (or other contractile agonists like acetylcholine (B1216132) or carbachol)

-

This compound test solution

-

Organ bath with an isometric force transducer

3.2.2. Procedure:

-

Tissue Preparation: A segment of the rabbit jejunum is isolated and placed in Tyrode's solution, continuously aerated with a mixture of 95% O₂ and 5% CO₂ and maintained at 37°C.

-

Mounting: A 2-3 cm segment of the jejunum is mounted in an organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with the bathing solution being changed every 15 minutes.

-

Induction of Contraction: A submaximal concentration of a contractile agonist (e.g., furmethide, acetylcholine) is added to the organ bath to induce sustained contractions.

-

Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Data Recording: The relaxant effect of this compound is recorded as a percentage reversal of the agonist-induced contraction. An EC₅₀ value can be calculated from the concentration-response curve.[9][10][11][12]

Given that other Galbulimima alkaloids interact with muscarinic and opioid receptors, these assays are relevant for characterizing the pharmacological profile of this compound.

3.3.1. Muscarinic Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to muscarinic receptors using a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound test solutions at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., atropine).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like atropine (B194438) (for non-specific binding), or varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[1][13][14][15]

-

3.3.2. Opioid Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to opioid receptors.

-

Materials:

-

Cell membranes expressing the desired opioid receptor subtype (e.g., mu or kappa).

-

Radioligand (e.g., [³H]-DAMGO for mu, [³H]-U-69,593 for kappa).

-

This compound test solutions.

-

Assay buffer.

-

Non-specific binding control (e.g., naloxone).

-

Filtration apparatus and scintillation counter.

-

-

Procedure: The procedure is analogous to the muscarinic receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control for the opioid receptor subtype of interest.[16][17][18]

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known targets of other Galbulimima alkaloids.

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 muscarinic receptor signaling cascade.

Kappa/Mu-Opioid Receptor Signaling Pathway

Caption: Opioid receptor signaling cascade.

Conclusion

This compound remains an enigmatic alkaloid with significant therapeutic potential, as suggested by its ethnobotanical history and the pharmacological activities of its congeners. Its demonstrated antispasmodic properties warrant further investigation, and the exploration of its effects on muscarinic and opioid receptors could unveil novel mechanisms of action. The advancement of synthetic routes to this compound will be pivotal in enabling comprehensive biological studies. This guide provides a foundational framework for researchers to pursue the untapped potential of this complex natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In-vitro and in-vivo validation of ethnopharmacological uses of methanol extract of Isodon rugosus Wall. ex Benth. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

Himgaline: A Comprehensive Technical Review of its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himgaline, a complex polycyclic piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling natural product with significant, yet underexplored, therapeutic potential. As a member of the Class III Galbulimima (GB) alkaloids, this compound has been historically noted for its antispasmodic properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activity and pharmacological profile. Drawing upon available data for this compound and its structurally related GB congeners, this document summarizes its known biological effects, hypothesizes its mechanism of action, details relevant experimental methodologies, and visualizes key signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this unique natural product.

Introduction

The Galbulimima alkaloids are a structurally diverse family of over 40 neuroactive compounds, broadly classified into four classes based on their intricate carbon skeletons.[1][2] this compound belongs to the Class III alkaloids, which are characterized by a distinct bridged cyclic system.[2] Early pharmacological screenings of extracts from G. belgraveana revealed a range of effects on the central and peripheral nervous systems, with Class III alkaloids, including this compound, being identified as antispasmodic agents.[2][3] While the complex structure of this compound has presented a significant challenge for total synthesis, recent advances have made this and other GB alkaloids more accessible for detailed pharmacological investigation.[3] This document aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.

Biological Activity and Pharmacological Profile

The primary reported biological activity of this compound is its antispasmodic effect, observed in ex vivo models of smooth muscle contraction.[3] While direct, quantitative pharmacological data for this compound remains limited, its activity is believed to be mediated through antagonism of muscarinic acetylcholine (B1216132) receptors, a characteristic shared with other Galbulimima alkaloids, most notably the well-studied Class I alkaloid, himbacine.[2][4]

Antispasmodic Activity

Early studies demonstrated that this compound exhibits significant antispasmodic activity in isolated rabbit intestine preparations.[3] This effect is characterized by the relaxation of smooth muscle that has been pre-contracted with a cholinergic agonist.

Putative Mechanism of Action: Muscarinic Receptor Antagonism

The antispasmodic effects of many natural alkaloids are attributed to their interaction with muscarinic acetylcholine receptors (mAChRs), which are key regulators of smooth muscle contraction. The structural similarity of this compound to himbacine, a potent M2 muscarinic receptor antagonist, strongly suggests that this compound's antispasmodic activity is a result of its own anti-muscarinic properties.[2][4]

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M2 and M3 receptors are predominantly expressed in smooth muscle and mediate contraction. Antagonism of these receptors by a ligand like this compound would block the binding of acetylcholine, leading to muscle relaxation.

While specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at individual muscarinic receptor subtypes have not been published, the data available for himbadine (B1494877), a closely related Class III alkaloid, and the extensive data for himbacine, provide a strong rationale for targeting mAChRs in future studies of this compound.

Quantitative Data

The available quantitative data for the biological activity of this compound and the related alkaloid himbadine are summarized below. For comparative purposes, the well-characterized muscarinic receptor binding affinities of the related Class I alkaloid, himbacine, are also included.

| Compound | Biological Activity | Assay System | Effective Concentration/Affinity | Reference |

| This compound | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 10 mg/mL | [3] |

| Himbadine | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 0.1 mg/mL | [3] |

| Himbacine | M2 Muscarinic Antagonism | Radioligand Binding Assay | Kd = 4 nM | [4] |

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the study of this compound and related alkaloids.

Isolated Smooth Muscle Contraction Assay (Antispasmodic Activity)

This ex vivo protocol is used to assess the ability of a compound to relax pre-contracted intestinal smooth muscle.

Experimental Workflow:

References

- 1. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Himgaline: A Guide for Researchers

Introduction

Himgaline is a complex piperidine (B6355638) alkaloid isolated from the bark of the Australian magnolia, Galbulimima belgraveana. As a member of the Class III Galbulimima alkaloids, it has garnered interest for its distinct biological activities compared to other alkaloids from the same source. However, due to its low natural abundance and challenging synthesis, comprehensive studies on its mechanism of action have been limited. Recent breakthroughs in chemical synthesis are now paving the way for in-depth biological evaluation. This technical guide summarizes the current understanding of this compound's preliminary mechanism of action, drawing from comparative pharmacology with related compounds and initial biological screening data. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique natural product.

Inferred Mechanism of Action: Antimuscarinic Activity

Direct mechanistic studies on this compound are not yet available in published literature. However, its activity is often compared to the well-characterized Class I Galbulimima alkaloid, himbacine. Himbacine is a known antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable 10-fold selectivity for the M2 subtype over the M1 subtype.[1][2]

Preliminary biological data for this compound indicates a significant antispasmodic effect.[3] This activity is a hallmark of Class III alkaloids and suggests a potential interaction with muscarinic receptors, which play a crucial role in smooth muscle contraction.[2] However, it is also noted that this compound does not appear to induce tachycardia, a common side effect associated with potent muscarinic antagonists like himbacine.[3] This observation suggests that this compound may have a different receptor subtype selectivity profile or an alternative mechanism of action altogether. One publication mentions that preliminary data points towards high-affinity targets for Class III alkaloids among human neuronal receptors, though specific targets have not yet been disclosed.[4]

Quantitative Data from Preliminary Studies

The available quantitative data on this compound's biological activity is sparse. The primary reported value relates to its antispasmodic properties.

| Biological Effect | Assay System | Effective Concentration | Reference |

| Antispasmodic Activity | Furmethide-induced spasm in rabbit intestine | 10 mg/L (approx. 30 µM) | [3] |

Experimental Protocols

Detailed experimental protocols for elucidating this compound's mechanism of action have not yet been published. The following represents a generalized protocol for the type of antispasmodic assay that was likely used for the preliminary findings.

Furmethide-Induced Spasm in Rabbit Intestine Assay (General Protocol):

-

Tissue Preparation: A segment of rabbit jejunum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction Induction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced by the addition of a muscarinic agonist, such as furmethide, to the organ bath.

-

Antagonist Application: Once stable contractions are achieved, this compound is added to the bath in increasing concentrations.

-

Data Recording: The isometric contractions of the intestinal smooth muscle are recorded using a force-displacement transducer connected to a data acquisition system.

-

Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the furmethide-induced contractions. The concentration required to produce a 50% inhibition of the maximal contraction (IC50) can then be calculated.

Visualizations: Hypothesized Signaling and Research Workflow

As the precise signaling pathway for this compound is unknown, the following diagram illustrates a hypothesized pathway based on its inferred antimuscarinic activity at the M3 muscarinic receptor, which is prevalent in smooth muscle.

Caption: Hypothesized antagonistic action of this compound at the M3 muscarinic receptor.

The recent advancements in the total synthesis of this compound are a critical step towards enabling detailed biological studies. The following workflow illustrates the typical progression from synthesis to mechanism of action elucidation for a natural product.

Caption: General workflow from synthesis to MoA studies for natural products.

The study of this compound's mechanism of action is still in its infancy. Current evidence, based on its antispasmodic activity and its relation to other Galbulimima alkaloids, points towards a potential role as a muscarinic receptor antagonist with a unique profile that distinguishes it from himbacine. The recent breakthroughs in the chemical synthesis of this compound are a pivotal development.[2][3][5] They will finally allow for the production of sufficient quantities of the compound to enable detailed pharmacological studies, including receptor binding assays, functional assays to determine agonist versus antagonist activity at various receptor subtypes, and in-depth analysis of downstream signaling pathways. The coming years promise to be an exciting time for uncovering the therapeutic potential and the precise molecular mechanisms of this intriguing natural product.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Himgaline: A Technical Guide to its Antispasmodic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himgaline, a structurally complex piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has demonstrated notable antispasmodic properties. As a member of the Class III Galbulimima (GB) alkaloids, its pharmacological profile suggests a mechanism of action primarily centered around the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's antispasmodic effects, including available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of natural product pharmacology and the development of novel antispasmodic agents.

Introduction

The Galbulimima alkaloids, a diverse family of over 40 distinct compounds, have long been of interest to the scientific community due to their potent and varied biological activities.[1] this compound, a representative of the Class III GB alkaloids, has been specifically identified for its significant antispasmodic effects.[2][3] Early pharmacological screenings, conducted as a collaboration between CSIRO and Smith, Kline & French (SKF) between 1950 and 1970, first highlighted this activity.[2] While the original laboratory result sheets are not available, a summary of this data was published in 1990.[2] This guide synthesizes the available information on this compound's antispasmodic properties and provides the necessary technical details for further investigation.

Quantitative Data

The primary quantitative data available for the antispasmodic activity of this compound comes from studies on isolated rabbit intestine. The following table summarizes this information.

| Compound | Assay Type | Tissue | Spasmogen | Effective Concentration | Reference |

| This compound | Antispasmodic | Rabbit Intestine | Furmethide | 0.1 mg/L and 10 mg/L | [2] |

Mechanism of Action

The available evidence strongly suggests that this compound exerts its antispasmodic effects through the antagonism of muscarinic acetylcholine receptors. This is supported by the following observations:

-

Anti-muscarinic Activity Assays: this compound's antispasmodic effects were noted in assays designed to screen for anti-muscarinic activity.[2]

-

Structural Analogy: this compound belongs to the same class of alkaloids as himbacine, a well-characterized and potent muscarinic receptor antagonist.[2][4]

While a direct interaction with muscarinic receptors is the most likely mechanism, a comprehensive understanding of this compound's pharmacology would necessitate further investigation into other potential mechanisms, such as the blockade of voltage-gated calcium channels.

Proposed Signaling Pathway: Muscarinic Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for this compound as a muscarinic receptor antagonist in smooth muscle cells.

Caption: Proposed mechanism of this compound's antispasmodic action via antagonism of the M3 muscarinic receptor.

Experimental Protocols

While the specific, detailed protocols used in the original studies on this compound are not publicly available, this section provides standardized methodologies for key experiments relevant to assessing its antispasmodic and potential mechanistic properties.

In Vitro Antispasmodic Activity Assay (Organ Bath)

This protocol describes a general procedure for evaluating the antispasmodic activity of a compound on isolated intestinal smooth muscle.

Objective: To determine the ability of this compound to inhibit smooth muscle contractions induced by a spasmogen (e.g., furmethide, acetylcholine, or KCl).

Materials:

-

Isolated tissue: Rabbit or guinea pig ileum

-

Organ bath system with an isotonic transducer

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Spasmogens: Furmethide, Acetylcholine (ACh), Potassium Chloride (KCl)

-

This compound solutions of varying concentrations

-

Data acquisition system

Procedure:

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized animal and placed in cold, aerated physiological salt solution. The lumen is gently flushed to remove contents. A 2-3 cm segment is then mounted in the organ bath.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the physiological salt solution being replaced every 15 minutes.

-

Induction of Contraction: A submaximal concentration of the spasmogen (e.g., furmethide) is added to the organ bath to induce a stable contraction.

-

Application of this compound: Once a stable contractile plateau is achieved, cumulative concentrations of this compound are added to the bath. The tissue is allowed to reach a steady-state response at each concentration.

-

Data Recording: The isometric contractions are recorded continuously using the data acquisition system.

-

Data Analysis: The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of this compound. An IC₅₀ value (the concentration of this compound that produces 50% inhibition) can be determined by non-linear regression analysis of the concentration-response curve.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M₁, M₂, M₃, etc.).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of atropine)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations of Experimental Workflows

Workflow for In Vitro Antispasmodic Assay

Caption: General workflow for the in vitro antispasmodic activity assay.

Workflow for Muscarinic Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to muscarinic receptors.

Conclusion

This compound is a promising natural product with demonstrated antispasmodic activity, likely mediated through the antagonism of muscarinic receptors. The information presented in this technical guide, including the available quantitative data and standardized experimental protocols, provides a solid foundation for further research into its pharmacological properties. Future studies should focus on conducting detailed dose-response analyses to establish precise IC₅₀ values, performing competitive binding assays to confirm its affinity for muscarinic receptor subtypes, and investigating its effects on contractions induced by various spasmogens to fully elucidate its mechanism of action. Such research will be crucial in determining the therapeutic potential of this compound as a novel antispasmodic agent.

References

- 1. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Potential of Galbulimima Alkaloids: A Focus on the Muscarinic Antagonist Himbacine and the Unexplored Frontier of Himgaline

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies detailing the specific neuroactive effects of Himgaline are not available in the current scientific literature. This compound remains a frontier molecule whose biological activity is largely uncharacterized. This guide therefore focuses on the well-documented pharmacology of its structural analog, Himbacine, the most-studied neuroactive alkaloid from the Galbulimima genus. The data presented for Himbacine serves as a foundational benchmark for predicting the potential, yet-to-be-explored, neuroactive profile of this compound.

Introduction: The Enigma of Galbulimima Alkaloids

The bark of the Australian magnolia, Galbulimima belgraveana, has a history of use in the traditional medicine of Papua New Guinea as an analgesic, antipyretic, and hallucinogen.[1][2] Chemical investigation of the bark has revealed a family of over 40 structurally complex and unique piperidine (B6355638) alkaloids.[2] These compounds, including this compound and Himbacine, present formidable synthetic challenges but also hold significant potential for the development of novel therapeutics.[3]

While many of these alkaloids have demonstrated physiological effects in preliminary in vivo assays, affecting parameters like heart rate and blood pressure, a detailed understanding of their specific molecular targets and mechanisms of action remains limited.[2] this compound, with its intricate polycyclic structure, is of high interest, but its biological functions have not been specifically reported.[4] In contrast, Himbacine has been identified as a potent and selective muscarinic receptor antagonist, making it an invaluable pharmacological tool and the primary focus of this guide.[5]

Himbacine: A Prototypical Galbulimima Alkaloid

Himbacine is the most extensively studied of the Galbulimima alkaloids. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes.[6][7] This selectivity, particularly for the M2 receptor highly expressed in the heart, underpins its observed in vivo cardio-selective effects.[8] The study of Himbacine provides a critical framework for understanding the potential therapeutic applications and structure-activity relationships of this unique class of alkaloids.

Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 receptor subtype is predominantly found in the heart, where its activation leads to a decrease in heart rate (negative chronotropy) and contractile force (negative inotropy). M2 receptors are coupled to inhibitory G-proteins (Gαi/o).

Himbacine acts as a competitive antagonist at these receptors. It binds to the M2 receptor but does not activate it, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This blockade of the inhibitory signal results in an increase in heart rate.

Quantitative Pharmacology of Himbacine

The potency and selectivity of Himbacine have been quantified through both radioligand binding assays (determining affinity, Ki) and functional assays in isolated tissues (determining antagonist potency, pA2).

Muscarinic Receptor Binding Affinity

Binding assays measure the affinity of a compound for a specific receptor subtype. Himbacine shows a significantly higher affinity for M2 and M4 receptors compared to M1, M3, and M5 subtypes.[6]

| Receptor Subtype | Tissue / Cell Line | Radioligand | Affinity (Ki, nM) | Reference |

| M2 | Rat Heart | [3H]N-methylscopolamine | 9.06 | [6] |

| M2 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 4 | [4] |

| M4 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 7 | [6] |

| M1 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 100+ | [6] |

| M3 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 100+ | [6] |

Table 1: Summary of Himbacine binding affinities (Ki) for human and rat muscarinic receptor subtypes.

Functional Antagonist Potency

Functional assays on isolated tissues confirm the M2-selectivity observed in binding studies. The pA2 value is the negative logarithm of the antagonist concentration required to produce a 2-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Himbacine is approximately 10-fold more potent in guinea pig atria (high M2 expression) than in smooth muscle tissues.[4][8]

| Tissue Preparation | Animal Model | Agonist | Potency (pA2) | Implied Receptor Target | Reference |

| Atria (Force/Rate) | Guinea Pig | Carbachol | 8.2 - 8.4 | M2 | [4][8] |

| Ileum | Guinea Pig | Carbachol | ~7.2 | M3 | [8] |

| Trachea | Guinea Pig | Carbachol | ~7.2 | M3 | [8] |

| Aortic Endothelium | Rat | Acetylcholine | ~7.0 | M3 | [9] |

Table 2: Functional antagonist potency (pA2) of Himbacine in various isolated tissue preparations.

Key Experimental Protocols

The determination of antagonist potency (pA2) is a cornerstone of pharmacological characterization. The following protocol outlines the general methodology used in the cited in vitro functional studies.

Isolated Organ Bath Technique for pA2 Determination

This method measures the effect of an antagonist on the contractile or relaxant response of an isolated tissue to an agonist.

-

Tissue Preparation:

-

Animals (e.g., guinea pigs) are humanely euthanized according to ethical guidelines.

-

Target tissues (e.g., atria, ileum segment) are rapidly dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The tissue is mounted in an isolated organ bath chamber filled with the physiological solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

-

Transducer Attachment & Equilibration:

-

One end of the tissue is fixed, while the other is connected via a suture to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in tissue tension.

-

The tissue is allowed to equilibrate under a small resting tension for a period of 60-90 minutes, with regular washing.

-

-

Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve is generated for an agonist (e.g., carbachol).

-

The agonist is added to the bath in increasing concentrations, and the resulting change in tension is recorded until a maximal response is achieved.

-

The tissue is then washed repeatedly to return to baseline.

-

-

Antagonist Incubation and Second Curve:

-

A known concentration of the antagonist (Himbacine) is added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).

-

The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward, parallel shift in the curve.

-

-

Data Analysis:

-

The process is repeated with several different concentrations of the antagonist.

-

The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

-

In Vivo Implications and Future Directions for this compound

The strong in vitro evidence of Himbacine's potent and selective M2 receptor antagonism provides a clear basis for predicting its in vivo effects. Administration in whole animal models would be expected to cause a dose-dependent increase in heart rate (tachycardia) with lesser effects on smooth muscle-mediated functions like salivation or gut motility, distinguishing it from non-selective antagonists like atropine.[8]

For this compound, the path forward is now clearer than ever. Its structural similarity to Himbacine suggests it may also interact with muscarinic receptors, although its unique stereochemistry and conformation could lead to a different affinity, selectivity, or even a different primary target altogether. The psychotropic effects attributed to Galbulimima bark in traditional use have not been strongly linked to M2 antagonism, suggesting that alkaloids like this compound or GB18 (a recently identified opioid receptor antagonist) may be responsible.[2]

The recent breakthroughs in the chemical synthesis of this compound and other complex Galbulimima alkaloids are a critical enabling step.[10] These synthetic routes will finally allow for the production of sufficient quantities of pure this compound for comprehensive pharmacological profiling, including:

-

Receptor Binding Panels: To identify primary and off-target interactions.

-

In Vitro Functional Assays: To determine its effect on identified targets.

-

In Vivo Animal Models: To assess its effects on the cardiovascular and central nervous systems, behavior, and to establish its pharmacokinetic and safety profiles.

Conclusion

While direct pharmacological data on this compound remains elusive, its structural relative, Himbacine, serves as a powerful case study. Himbacine is a well-characterized, potent, and selective M2 muscarinic receptor antagonist with a clear correlation between its in vitro activity and its predicted in vivo cardio-selectivity. The methodologies and data established for Himbacine provide a robust roadmap for the future investigation of this compound. As synthetic accessibility to this rare alkaloid increases, the scientific community is poised to finally elucidate the neuroactive effects of this compound and unlock the remaining secrets of the Galbulimima alkaloids.

References

- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Himbacine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bps.ac.uk [bps.ac.uk]

- 10. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]

Himgaline: A Potential Modulator of Central Nervous System Function for Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Himgaline, a complex polycyclic alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling yet underexplored scaffold for central nervous system (CNS) drug discovery. Historically, its low natural abundance and synthetic intractability have significantly hampered detailed pharmacological investigation. However, recent breakthroughs in chemical synthesis are now paving the way for a thorough evaluation of its therapeutic potential. This document provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its potential CNS applications. Drawing on the limited direct evidence and data from the closely related, well-characterized analogue himbacine, this guide outlines the hypothesized mechanism of action, potential signaling pathways, and a roadmap for future preclinical evaluation.

Introduction: The Therapeutic Promise of Galbulimima Alkaloids

The bark of Galbulimima belgraveana has a history of traditional use by indigenous people of Papua New Guinea for its psychoactive effects, including inducing a trance-like state.[1] Phytochemical analysis has revealed a diverse family of over 40 structurally complex alkaloids, which are broadly classified based on their core structure.[1] These alkaloids exhibit a range of profound biological effects in mammals, from hypotension and bradycardia to CNS depression and anticonvulsant activity.[1]

This compound belongs to the Class III Galbulimima alkaloids.[1] While many of its sister compounds have shown various biological activities, only a few have been pharmacologically characterized in detail. The most studied of these is himbacine, a Class I alkaloid, which is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and served as the scaffold for the development of the FDA-approved drug Vorapaxar.[1] The diverse bioactivities of the Galbulimima alkaloids, coupled with their unique and complex structures, make them a rich source for novel therapeutic leads.

Known Biological Activity and Quantitative Data

Direct pharmacological data for this compound is sparse. However, early screening studies have provided a crucial insight into its potential mechanism of action. The available quantitative data is summarized in the table below.

| Compound | Assay | Organism/Tissue | Concentration/Dose | Effect | Reference |

| This compound | Furmethide-induced spasm | Rabbit intestine | 0.1 mg/L | Significant antispasmodic activity | [1] |

| Himbadine | Furmethide-induced spasm | Rabbit intestine | 10 mg/L | Significant antispasmodic activity | [1] |

Table 1: Summary of Quantitative Biological Data for this compound and a Related Alkaloid.

The significant antispasmodic activity of this compound was observed in an assay designed to detect anti-muscarinic effects.[1] Furmethide is a muscarinic receptor agonist that induces smooth muscle contraction. The ability of this compound to counteract this effect strongly suggests that it may act as a muscarinic receptor antagonist.

Hypothesized Mechanism of Action and Signaling Pathways

Given the limited direct evidence for this compound's molecular targets, its mechanism of action is largely inferred from the well-documented pharmacology of its structural analogue, himbacine, and the context of its known antispasmodic activity.

Muscarinic Acetylcholine Receptor Antagonism

Himbacine is a potent antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M2 subtype (Kd = 4 nM).[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a critical role in mediating the effects of the neurotransmitter acetylcholine in the CNS and the periphery. They are involved in a wide range of physiological processes, including learning, memory, motor control, and autonomic function.

It is highly probable that this compound also exerts its effects through antagonism of muscarinic receptors. The M2 and M4 subtypes are coupled to the Gi/o family of G-proteins. Antagonism of these receptors would lead to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP). The M1, M3, and M5 subtypes are coupled to Gq/11 G-proteins. Antagonism of these receptors would block the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Caption: Hypothesized signaling pathway for this compound at M2/M4 muscarinic receptors.

Potential CNS Therapeutic Applications

Based on its likely role as a muscarinic receptor antagonist, this compound could have therapeutic potential in a variety of CNS disorders characterized by cholinergic system dysregulation.

-

Movement Disorders: Anticholinergic agents are used to treat the motor symptoms of Parkinson's disease and other extrapyramidal disorders by restoring the balance between dopamine (B1211576) and acetylcholine in the striatum.

-

Neuropsychiatric Disorders: Dysregulation of the cholinergic system has been implicated in conditions such as depression and schizophrenia. Modulating this system could offer a novel therapeutic avenue.

-

Cognitive Disorders: While counterintuitive, as cholinergic agonists are used to treat Alzheimer's disease, subtype-selective muscarinic antagonists could potentially be used to modulate specific cognitive processes or to treat side effects of other medications.

Further research is needed to determine the precise subtype selectivity of this compound and its overall CNS activity profile to fully elucidate its therapeutic potential.

Proposed Experimental Workflow for Preclinical Evaluation

Due to the lack of specific published protocols for this compound, a generalized experimental workflow for the preclinical characterization of a novel CNS compound is proposed. This workflow is designed to systematically evaluate the pharmacology, pharmacokinetics, and in vivo efficacy of this compound.

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

Detailed Methodologies for Key Experiments

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with an initial focus on muscarinic M1-M5 subtypes.

-

Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest. For example, for M2 receptors, membranes from CHO cells stably expressing the human M2 receptor would be incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its target receptors.

-

Methodology: For Gi/o-coupled receptors like M2, a cAMP accumulation assay can be used. Cells expressing the receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels. The ability of a muscarinic agonist (e.g., carbachol) to inhibit this forskolin-induced cAMP accumulation is measured. The assay is then performed in the presence of varying concentrations of this compound to determine its ability to block the effect of the agonist. cAMP levels can be quantified using various methods, such as HTRF or ELISA.

-

-

In Vivo Microdialysis:

-

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid and to assess its effects on neurotransmitter levels.

-

Methodology: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving rodent. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space diffuse across the dialysis membrane into the perfusate. The collected dialysate samples are then analyzed by LC-MS/MS to quantify the concentration of this compound and key neurotransmitters like acetylcholine and dopamine. This technique allows for the determination of the pharmacokinetic/pharmacodynamic relationship in the CNS.

-

Conclusion and Future Directions

This compound is a structurally novel natural product with compelling, albeit limited, evidence pointing towards a potential role as a modulator of the central cholinergic system. The recent advancements in its chemical synthesis have opened the door for a comprehensive pharmacological investigation. The research community is now poised to unravel the specific molecular targets of this compound, delineate its mechanism of action, and explore its therapeutic potential in a range of CNS disorders. The experimental workflow outlined in this guide provides a clear path forward for the preclinical development of this promising natural product. The coming years will be crucial in determining whether this compound can be translated from a fascinating natural product into a clinically valuable therapeutic agent.

References

Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties and solubility of Himgaline, a complex piperidine (B6355638) alkaloid. The information is compiled from publicly available data and presented in a structured format to facilitate its use in research and drug development.

Physicochemical Properties of this compound

This compound is a polycyclic alkaloid first isolated from the plant Galbulimima belgraveana.[1][][3] Its complex structure dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₁NO₂ | [1][][4][5] |

| Molecular Weight | 317.5 g/mol (or 317.47 g/mol ) | [1][][4][5] |

| CAS Number | 16585-08-3 | [1][3][5] |

| Appearance | Solid | [1] |

| Purity | ≥95% to >99% (by HPLC) | [1][][3][5] |

| Computed XLogP3 | 2.9 | [4] |

| Storage Temperature | -20°C | [1][3][5] |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its biological activity and formulation development. This compound's solubility has been qualitatively described in several organic solvents.

| Solvent | Solubility | Source |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Note: Quantitative solubility data (e.g., in mg/mL or µM) for this compound in these or aqueous solvents is not specified in the currently available literature.

General Experimental Protocols for Physicochemical Characterization

While specific experimental details for this compound are not published, the following are standard methodologies used for determining the physicochemical properties of alkaloid compounds.[6]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts, with a narrow range indicating high purity.

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a glass capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the sample has completely melted. The melting point is reported as the range T1-T2.[6]

Solubility Determination (Shake-Flask Method)

This is the standard method for determining thermodynamic equilibrium solubility.

-

Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged to pellet any undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the compound at a given pH, which in turn affects solubility and membrane permeability.

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water.

-

Titration: The solution is placed in a titration vessel with a calibrated pH electrode. A standardized acid (e.g., HCl for a basic compound like an alkaloid) or base is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Visualization of Physicochemical Relationships

The following diagram illustrates the logical workflow from fundamental properties to their impact on drug development suitability.

References

Methodological & Application

The Concise Total Synthesis of Himgaline: A Detailed Protocol

This protocol is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of complex alkaloids and the application of modern synthetic methodologies. The concise route, reduced from over 30 steps in previous syntheses to a mere 7-9 steps, offers a practical and efficient approach to accessing Himgaline and its analogs for further biological investigation.[1][2]

Retrosynthetic Analysis and Strategy